![molecular formula C20H24N2O3 B5871077 N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)
N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, an acetamide group, and a butanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide typically involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminophenylbutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature and solvent choice, would be carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. The pathways involved could include inhibition of metabolic enzymes or signaling proteins, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- N-(2-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
Uniqueness
N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is unique due to its specific substitution pattern on the phenoxy and acetamide groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)13-25-16-11-14(2)10-15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORSPHLHMXDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
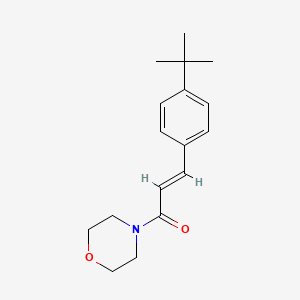
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)
![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5871027.png)
![N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)
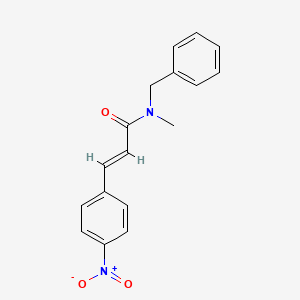
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B5871045.png)
![3-(4-Chlorophenyl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5871051.png)
![2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5871069.png)
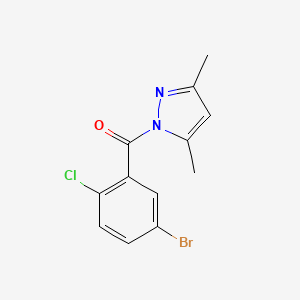
![2-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5871090.png)
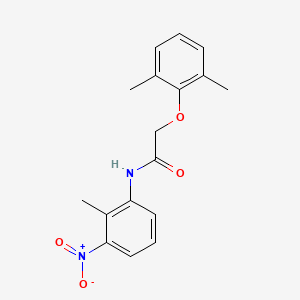
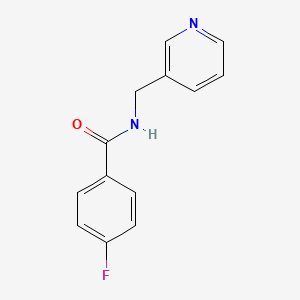
![[(Z)-[amino(phenyl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate](/img/structure/B5871113.png)
